9-Deoxygoniopypyrone

Description

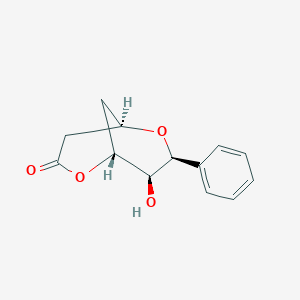

9-Deoxygoniopypyrone is a styryllactone compound first isolated from plants of the genus Goniothalamus, such as G. tapisoides and G. giganteus . Its molecular formula is C₁₃H₁₄O₄ (molecular weight: 234.25 g/mol), with characteristic UV absorption peaks at 206 nm and 258 nm and IR bands at 2932 cm⁻¹ (C-H stretching) and 1720 cm⁻¹ (ester carbonyl) . Spectroscopic data, including ¹H-NMR and ¹³C-NMR, confirm its structure as a styryllactone derivative with a deoxygenated position at C-9 .

The compound exhibits notable cytotoxic activity against human cancer cell lines. For example, it demonstrated potent effects on HT-29 colon cancer cells (IC₅₀ = 7.38 µg/ml) and moderate activity against A-549 lung cancer (IC₅₀ = 27.20 µg/ml) and MCF-7 breast cancer (IC₅₀ = 25.35 µg/ml) cells . Its bioactivity is attributed to the styryllactone core, which interacts with cellular targets to induce apoptosis or inhibit proliferation .

Structure

3D Structure

Properties

IUPAC Name |

(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVLUTBGTWEMGV-AAXDQBDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136685-37-5 | |

| Record name | 9-Deoxygoniopypyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Allylation of Chiron 10

The synthesis begins with the glucose-derived Chiron 10 , which undergoes allylation using allyl trimethylsilane in the presence of BF₃·OEt₂ as a Lewis acid. This step proceeds stereospecifically at -40°C, yielding compound 11 with 85% efficiency. The reaction’s selectivity ensures the correct configuration at C8, critical for subsequent steps.

Deacetoxylation and Hydrolysis

Deacetoxylation of 11 is achieved using Zn and NH₄Cl in a THF/H₂O mixture, quantitatively producing 12 . Hydrolysis of 12 with trifluoroacetic acid (TFA) in dichloromethane generates the lactone 13 , which undergoes DBU-mediated isomerization to form the α,β-unsaturated lactone 9 . This final step establishes the conjugated double bond essential for biological activity.

Key Data:

-

Overall yield: 57% (4 steps)

-

Stereoselectivity: >99% enantiomeric excess (ee)

-

Critical reagents: BF₃·OEt₂ (allylation), Zn/NH₄Cl (deacetoxylation), DBU (isomerization)

Sharpless Asymmetric Dihydroxylation Strategy

An alternative route, reported in the Journal of Chemical Research, utilizes Sharpless asymmetric dihydroxylation (AD) to construct the stereocenters of this compound. This method starts from a preformed α,β-unsaturated lactone (1 ) and achieves high diastereoselectivity.

Dihydroxylation of Lactone 1

The AD reaction employs (DHQ)₂-PHAL as a chiral ligand and K₂OsO₂(OH)₄ as the oxidizing agent in a t-BuOH/H₂O solvent system. At 0°C, this step produces diol 11 with >90% diastereomeric excess (de). The reaction’s stereochemical outcome is pivotal for directing the subsequent cyclization.

Cyclization to this compound

Diol 11 undergoes spontaneous cyclization under mild acidic conditions, forming this compound (10 ) with 92% yield. This step capitalizes on the inherent reactivity of the diol intermediate, avoiding the need for harsh reagents.

Key Data:

Comparative Analysis of Synthetic Methodologies

The Chiron method excels in brevity and yield, while the Sharpless route offers high diastereoselectivity. In contrast, earlier methods like Miyazawa’s 14-step synthesis suffer from low efficiency (8.5% yield).

Structural Modifications and Cytotoxicity Implications

Modifying the hydrophobic tail of this compound from phenyl to allyl (compound 9 ) enhances selectivity against mouse breast cancer cells (4T1, 67NR). The allyl derivative exhibits reduced toxicity to non-cancerous COS-7 cells, suggesting improved therapeutic indices . Such modifications are feasible via the Chiron approach, underscoring its versatility in structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions: 9-Deoxygoniopypyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and sodium hydroxide are used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases to introduce new functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

Anticancer Activity

9-Deoxygoniopypyrone has been shown to possess significant cytotoxic effects against various cancer cell lines. Studies have demonstrated its efficacy in inhibiting the proliferation of breast, ovarian, prostate, and colon cancer cells.

- Cytotoxicity Studies : Research indicates that this compound exhibits IC50 values below 10 μM against several cancer cell lines. For instance, a study involving Goniothalamus wynaadensis reported that compounds isolated from this plant, including this compound, induced apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to target α-tubulin, disrupting microtubule dynamics essential for cell division. In silico studies suggest that this compound may act as an α-tubulin inhibitor, similar to known chemotherapeutic agents like Pironetin .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, with various methods yielding this compound in enantiomerically pure forms.

- Total Synthesis : A notable study reported the total synthesis of this compound using iodocyclofunctionalization reactions of α-allenic alcohol derivatives. This method not only provided high yields but also allowed for the generation of various derivatives for further biological evaluation .

- Derivatives and Modifications : The acetylation of this compound has led to the creation of acetylated derivatives that may enhance its biological activity or alter its pharmacokinetic properties. For example, the synthesis of 8-O-acetyl-8-epi-9-deoxygoniopypyrone showed promising results in cytotoxicity assays .

Biological Activities Beyond Anticancer Effects

In addition to its anticancer properties, this compound exhibits various other biological activities:

- Antimicrobial Properties : Some studies have indicated that extracts containing this compound possess antimicrobial activity against several pathogens. This suggests potential applications in treating infections or as a preservative in food and cosmetic products.

- Neuroprotective Effects : Preliminary research has hinted at neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that highlight the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 9-Deoxygoniopypyrone involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function . Additionally, it enhances osteoblast function by increasing collagen content, alkaline phosphatase activity, and nodule mineralization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Styryllactones and related compounds from Goniothalamus species share structural similarities but differ in functional groups, which influence their biological activities. Below is a detailed comparison:

Table 1: Structural and Bioactive Comparison of 9-Deoxygoniopypyrone and Analogues

Key Findings

This is reflected in its lower IC₅₀ against HT-29 cells (7.38 µg/ml vs. non-selective activity for Goniopypyrone) . Goniofufurone and 7-epi-Goniofufurone contain a furan ring, which may alter binding affinity to cellular targets. The epimeric hydroxyl group in 7-epi-Goniofufurone improves selectivity for estrogen receptor-positive cancers .

Natural Sources and Co-Occurrence :

- This compound is frequently isolated alongside Goniothalamin and Goniofufurone in Goniothalamus species, suggesting biosynthetic pathways that produce structurally related metabolites .

Synthetic Accessibility :

- Stereoselective synthesis of This compound and its analogues from d-(-)-tartaric acid highlights the importance of stereochemistry in bioactivity. The synthetic route preserves the lactone ring critical for cytotoxicity .

Mechanistic Differences: While Goniothalamin (a benzopyranone) exhibits broad-spectrum cytotoxicity via reactive oxygen species (ROS) induction, this compound likely targets specific pathways, such as mitochondrial dysfunction, due to its styryllactone structure .

Biological Activity

9-Deoxygoniopypyrone is a natural compound derived from various species of the Goniothalamus genus, which are known for their diverse biological activities. This styryl lactone has been the subject of numerous studies due to its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

This compound has the chemical formula and exhibits unique stereochemistry that contributes to its biological activity. The compound's absolute configuration has been confirmed through enantioselective syntheses, establishing its structural integrity for further research on its effects and mechanisms of action .

Anticancer Properties

A significant body of research highlights the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MDA-MB-231)

- Leukemia (Jurkat cells)

The anticancer effects are primarily attributed to the induction of apoptosis in malignant cells. Studies have shown that this compound triggers mitochondrial-mediated apoptosis pathways, leading to increased activity of caspases, particularly caspase-3 and caspase-9 . The compound appears to induce oxidative stress, which is a critical factor in its ability to promote cell death in cancerous cells.

Cytotoxicity Studies

Table 1 summarizes various studies on the cytotoxic effects of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HepG2 | 15.6 | Induction of apoptosis | |

| MDA-MB-231 | 10.2 | Oxidative stress induction | |

| Jurkat (leukemia) | 12.5 | Caspase activation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Other Biological Activities

Further investigations have revealed additional biological activities associated with this compound:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects on cells.

Case Study 1: Hepatocellular Carcinoma Treatment

A study conducted on HepG2 cells treated with this compound for 72 hours showed significant apoptosis induction. The researchers utilized TUNEL assays and Annexin-V/PI staining to confirm cell death mechanisms, revealing that the compound effectively triggered caspase-dependent pathways .

Case Study 2: Breast Cancer Cell Line Analysis

In another investigation focusing on MDA-MB-231 breast cancer cells, treatment with this compound resulted in a notable decrease in cell viability and an increase in oxidative stress markers. This study concluded that the compound could serve as a promising candidate for developing new breast cancer therapies .

Q & A

Q. How can in silico modeling be integrated into the study of this compound's bioactivity?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict binding stability to targets like tubulin or topoisomerases. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties. Virtual screening of compound libraries identifies potential synergists or antagonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.